![molecular formula C19H16N4O4 B11096542 N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11096542.png)
N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a nitrophenyl group with a naphthylamine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-naphthylamine in the presence of an acid catalyst, such as acetic acid, to form the Schiff base.
Hydrazide Formation: The Schiff base is then reacted with hydrazine hydrate under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate oxidative stress pathways, leading to its antioxidant effects. In antimicrobial applications, it disrupts bacterial cell walls and inhibits protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- N’-[(E)-(2-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
Uniqueness
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of both hydroxyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, enhancing its versatility in various applications.
Properties
Molecular Formula |
C19H16N4O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H16N4O4/c24-18-8-7-17(23(26)27)10-15(18)11-21-22-19(25)12-20-16-6-5-13-3-1-2-4-14(13)9-16/h1-11,20,24H,12H2,(H,22,25)/b21-11+ |
InChI Key |
DPZXHNWNWFHLDJ-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


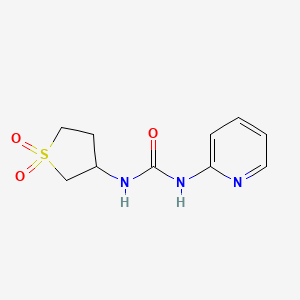
![3-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11096485.png)
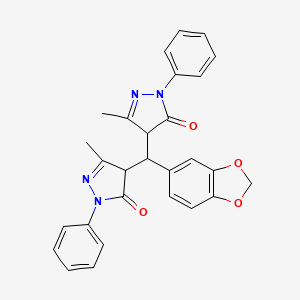
![4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid](/img/structure/B11096496.png)
![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11096497.png)
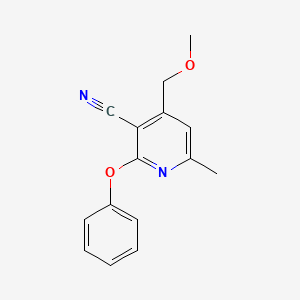
![2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11096501.png)
![(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine](/img/structure/B11096517.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11096518.png)
![N-(4-ethylphenyl)-2-{[4-(4-ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11096521.png)
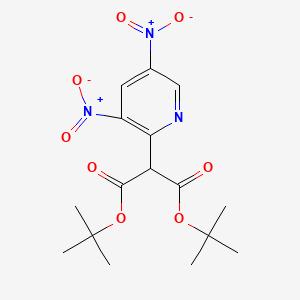
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11096533.png)
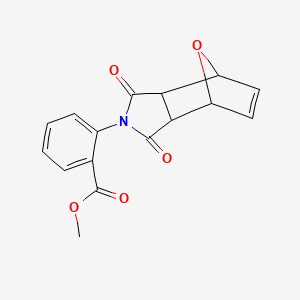
![N-(4-Methylphenyl)-1-{N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11096540.png)
